3-Hydroxyadamantan-1-yl acrylate
Overview
Description
3-Hydroxyadamantan-1-yl acrylate is an organic compound belonging to the adamantane family. It is characterized by the presence of a hydroxyl group attached to the adamantane core and an acrylate functional group. The molecular formula of this compound is C13H18O3, and it has a molecular weight of 222.28 g/mol.
Mechanism of Action
Target of Action
It’s worth noting that adamantine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Adamantine derivatives are often involved in hydrophobic interactions with their targets due to their unique structure .
Pharmacokinetics
Adamantine derivatives are generally known for their good bioavailability due to their lipophilic nature .
Result of Action
Adamantine derivatives have been known to exhibit a variety of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Action Environment
The stability and efficacy of adamantine derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-Hydroxyadamantan-1-yl acrylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the acrylate group, leading to the formation of 3-hydroxyadamantane and acrylic acid. This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of this compound .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes. These effects are essential for understanding the potential therapeutic and toxicological implications of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating gene expression and enhancing metabolic activity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which facilitate its distribution to various cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyadamantan-1-yl acrylate typically involves the esterification of 3-hydroxyadamantane with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyadamantan-1-yl acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-adamantane-1-yl acrylate.
Reduction: Formation of 3-hydroxyadamantan-1-yl propanol.
Substitution: Formation of 3-chloroadamantan-1-yl acrylate.
Scientific Research Applications
3-Hydroxyadamantan-1-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyadamantan-1-yl methacrylate
- 3-Hydroxyadamantan-1-yl acetate
- 3-Hydroxyadamantan-1-yl propionate
Uniqueness
3-Hydroxyadamantan-1-yl acrylate is unique due to its combination of the adamantane core and the acrylate functional group. This combination imparts unique properties such as high thermal stability, rigidity, and the ability to undergo polymerization reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
(3-hydroxy-1-adamantyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKCSYKDZNMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944261 | |
Record name | 3-Hydroxy-1-adamantyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216581-76-9 | |
Record name | 3-Hydroxy-1-adamantyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216581-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-1-adamantyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acryloyloxy-3-hydroxyadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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